molecular formula C9H9N3S2 B8727765 5-(Benzylthio)-1H-1,2,4-triazole-3(2H)-thione CAS No. 112729-17-6

5-(Benzylthio)-1H-1,2,4-triazole-3(2H)-thione

Cat. No.: B8727765
CAS No.: 112729-17-6
M. Wt: 223.3 g/mol
InChI Key: JMNQDWRPLRCJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzylthio)-1H-1,2,4-triazole-3(2H)-thione is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a benzylsulfanyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylthio)-1H-1,2,4-triazole-3(2H)-thione typically involves the reaction of benzyl mercaptan with 1,2,4-triazole-3-thione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-(Benzylthio)-1H-1,2,4-triazole-3(2H)-thione undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, leading to the formation of dihydro derivatives.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole ring.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Benzylthio)-1H-1,2,4-triazole-3(2H)-thione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Benzylthio)-1H-1,2,4-triazole-3(2H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The benzylsulfanyl group may play a crucial role in enhancing the binding affinity and specificity of the compound towards its targets. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylsulfanyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione
  • 5-(Ethylsulfanyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione
  • 5-(Phenylsulfanyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

5-(Benzylthio)-1H-1,2,4-triazole-3(2H)-thione is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets. Additionally, the benzylsulfanyl group can undergo various chemical modifications, allowing for the synthesis of a wide range of derivatives with tailored properties.

Properties

CAS No.

112729-17-6

Molecular Formula

C9H9N3S2

Molecular Weight

223.3 g/mol

IUPAC Name

5-benzylsulfanyl-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C9H9N3S2/c13-8-10-9(12-11-8)14-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12,13)

InChI Key

JMNQDWRPLRCJQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=S)NN2

Origin of Product

United States

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